N-butylgalactonojirimycin

Description

Properties

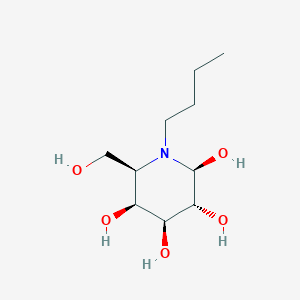

Molecular Formula |

C10H21NO5 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-1-butyl-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |

InChI |

InChI=1S/C10H21NO5/c1-2-3-4-11-6(5-12)7(13)8(14)9(15)10(11)16/h6-10,12-16H,2-5H2,1H3/t6-,7+,8+,9-,10+/m1/s1 |

InChI Key |

JNYIOZRCMYRRED-KBDSZGMXSA-N |

Isomeric SMILES |

CCCCN1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1O)O)O)O)CO |

Canonical SMILES |

CCCCN1C(C(C(C(C1O)O)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Galactose Derivatives

DGJ is typically synthesized via reductive amination of galactose-derived aldehydes. For example, 2,3,4,6-tetra-O-benzyl-D-galactopyranose is converted to a 1,5-dicarbonyl intermediate through Pfitzner–Moffatt oxidation, followed by cyclization using ammonium formate and sodium cyanoborohydride. This method yields the protected DGJ amine, which is subsequently deprotected to afford the free iminosugar.

Enzymatic and Chemical Modifications

Alternative routes employ enzymatic epimerization of glucose-based precursors to achieve the galacto-configuration. However, chemical methods remain predominant due to higher yields (>60%) and scalability.

N-Alkylation Strategies for NB-DGJ Synthesis

Reductive Alkylation of DGJ Amine

The most direct method involves reductive alkylation of DGJ’s primary amine with butyraldehyde. In a representative procedure:

-

DGJ is dissolved in methanol with butyraldehyde (1.2 equiv).

-

Sodium cyanoborohydride (NaBH₃CN) is added at 0°C, and the reaction is stirred for 24 hours.

-

Purification via silica gel chromatography yields NB-DGJ with 70–90% efficiency.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C to room temperature |

| Yield | 70–90% |

| Solvent | Methanol |

This method benefits from mild conditions and high stereoselectivity, preserving the galacto-configuration.

Nucleophilic Substitution with Alkyl Halides

Alternative approaches utilize alkyl halides for N-alkylation:

-

DGJ is treated with n-butyl bromide (1.5 equiv) in anhydrous DMF.

-

Potassium carbonate (K₂CO₃) is added as a base, and the mixture is heated to 60°C for 12 hours.

-

The product is isolated via column chromatography (85–92% yield).

Optimization Notes:

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

-

Excess alkyl halide (1.5–2.0 equiv) ensures complete substitution.

Stereoselective Synthesis Using sp²-Iminosugar Intermediates

Bicyclic Carbamate Precursors

A stereocontrolled route employs bicyclic carbamate-type sp²-iminosugars as intermediates:

-

Gram-Scale Preparation: A sp²-iminosugar (e.g., compound 3 ) is synthesized from tetra-O-benzylgalactose and benzylamine, achieving >90% yield.

-

Allylation: Treatment with allylmagnesium bromide introduces the N-allyl group with α-selectivity.

-

Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) facilitates intramolecular cyclization, yielding NB-DGJ after deprotection.

Advantages:

C-Glycoside Derivatives

C-Glycosylation strategies avoid hydrolytic instability associated with O-glycosides:

-

Grignard Addition: Allylmagnesium bromide reacts with N-pentabenzylgalactosylamine to form an open-chain amino alcohol.

-

Oxidation and Cyclization: Sequential oxidation (Dess–Martin periodinane) and reductive amination (NaBH₃CN) yield the C-glycoside core, which is alkylated to NB-DGJ.

Pharmacological Chaperone Activity and Synthesis Optimization

NB-DGJ’s efficacy as a β-galactosidase chaperone correlates with its synthesis purity and stereochemistry. Key findings include:

-

Thermal Stability: NB-DGJ stabilizes β-galactosidase against thermal denaturation (IC₅₀ = 12 μM).

-

Trafficking Rescue: In GM1-gangliosidosis fibroblasts, NB-DGJ restores 4.5–10% of β-galactosidase activity within 6 days.

Structure-Activity Insights:

-

The N-butyl chain length optimizes hydrophobic interactions with the enzyme’s active site.

-

Epimerization at C4 (galacto → gluco configuration) abolishes chaperone activity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: N-butylgalactonojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s therapeutic potential .

Scientific Research Applications

Enzyme Inhibition

Mechanism of Action

N-butylgalactonojirimycin functions primarily as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Its structural analogs have been shown to selectively inhibit key enzymes involved in glycosphingolipid metabolism, including:

- Ceramide-specific glucosyltransferase (CGT)

- Lysosomal β-glucosidase 1 (GBA1)

- Non-lysosomal β-glucosidase 2 (GBA2)

Studies indicate that this compound has a selective inhibitory effect on GBA1 over GBA2, making it a candidate for treating conditions associated with GBA1 deficiency, such as Gaucher's disease .

Therapeutic Applications

Lysosomal Storage Disorders

This compound has shown promise in the treatment of lysosomal storage disorders. By inhibiting GBA1, it helps reduce the accumulation of glucosylceramide in patients with Gaucher's disease. The compound's efficacy is enhanced by its structural modifications that improve selectivity and potency against specific glucosidases.

Case Study: Gaucher's Disease

In a study focused on the treatment of Gaucher's disease, this compound demonstrated significant inhibitory activity against GBA1 with Ki values indicating high selectivity. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .

Other Potential Applications

Cancer Treatment

Recent research suggests that this compound may also play a role in cancer therapy. Its ability to modulate glycosphingolipid metabolism can influence cell signaling pathways related to tumor growth and metastasis. The compound has been investigated for its potential use in treating various cancers by targeting metabolic pathways involved in tumor progression .

Neurodegenerative Diseases

The compound's impact on glucosidases has raised interest in its application for neurodegenerative diseases such as Parkinson's and Alzheimer's. By inhibiting enzyme activity that leads to the accumulation of toxic metabolites, this compound could provide neuroprotective effects and improve patient outcomes .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings |

|---|---|

| Lysosomal Storage Disorders | Effective inhibition of GBA1; potential treatment for Gaucher's disease. |

| Cancer Therapy | Modulates glycosphingolipid metabolism; influences tumor growth pathways. |

| Neurodegenerative Diseases | Potential neuroprotective effects; may mitigate toxic metabolite accumulation. |

Mechanism of Action

The mechanism of action of N-butylgalactonojirimycin involves the inhibition of glycosidases, enzymes responsible for breaking down complex sugars. By inhibiting these enzymes, the compound reduces the accumulation of harmful substances in cells, thereby alleviating symptoms of lysosomal storage disorders. The molecular targets include specific glycosidases, and the pathways involved are related to carbohydrate metabolism and lysosomal function .

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings from Research

- Dual Enzyme Inhibition: this compound and NB-DGJ inhibit both GCS and GBA2, unlike non-alkylated analogs like DGJ or DNM . This dual action may reduce glycolipid storage in Gaucher’s disease but risks disrupting cellular homeostasis .

- Impact of Alkylation: The N-butyl group increases lipophilicity, improving membrane penetration and target engagement. For example, this compound and Butyl-DNM show comparable efficacy to NB-DGJ at similar concentrations (0.1–10 µM) .

- Synthesis and Scalability: NB-DGJ and this compound are synthesized via reductive amination, enabling large-scale production . DGJ and DNM, lacking alkyl groups, are simpler to synthesize but less potent .

Therapeutic Implications

- Advantages of Dual Inhibition : Simultaneous targeting of GCS and GBA2 may synergistically reduce substrate accumulation in lysosomal disorders. However, prolonged inhibition of GBA2 could impair immune cell function, necessitating careful dosing .

- Safety Profiles: Alkylated derivatives like this compound exhibit higher cellular uptake but may also increase off-target effects compared to DGJ or DNM .

Q & A

Basic: What are the established synthetic routes for N-butylgalactonojirimycin, and how can experimental parameters (e.g., temperature, stoichiometry) be optimized to improve yield?

This compound is synthesized via reductive amination of 2,3,4,6-tetra-O-benzyl-D-galactopyranose with n-butylamine, using sodium cyanoborohydride as a reducing agent in methanol. Key parameters for optimization include:

- Temperature : Elevated temperatures (~50°C) enhance reaction efficiency .

- Stoichiometry : A molar ratio of 1:2 (substrate:amine) and 1:1.1 (substrate:reducing agent) minimizes side products .

- Acid catalysis : Controlled addition of acetic acid (4:1 molar ratio to substrate) stabilizes intermediates .

Methodological reproducibility requires strict inert conditions (e.g., nitrogen atmosphere) and stepwise reagent addition to avoid exothermic side reactions .

Basic: What analytical techniques are required to confirm the identity and purity of newly synthesized this compound derivatives?

For novel derivatives, the following are mandatory:

- Structural confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to verify glycosidase mimicry and N-alkylation .

- Purity assessment : HPLC with UV/RI detection (≥95% purity threshold) .

- Mass spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (e.g., C₁₀H₂₁NO₄, MW 219.28) .

- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis for empirical formula validation .

For known compounds, cross-reference published spectral data and ensure consistency with literature retention times .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for this compound’s inhibition of α-galactosidase across studies?

Discrepancies often arise from methodological variability. To address this:

Compare assay conditions : pH, temperature, and substrate concentration (e.g., p-nitrophenyl-α-D-galactopyranoside vs. natural substrates) significantly alter IC₅₀ .

Enzyme source : Recombinant vs. tissue-extracted enzymes may differ in isoform specificity .

Purity verification : Impurities ≥5% can skew inhibition kinetics; re-test compounds using orthogonal purity methods (e.g., LC-MS) .

Statistical rigor : Apply ANOVA with post-hoc tests to evaluate inter-study variability and ensure n ≥ 3 replicates .

Advanced: What strategies address discrepancies between in vitro and in vivo pharmacological effects of this compound?

Disconnects often stem from bioavailability or metabolic stability. Mitigation approaches include:

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and urinary excretion in animal models .

- Prodrug modification : Introduce lipophilic moieties (e.g., acetylated derivatives) to enhance membrane permeability .

- Metabolite screening : Use LC-MS/MS to identify degradation products that may antagonize activity in vivo .

- Dose-response alignment : Adjust in vivo dosing to match effective in vitro concentrations, accounting for plasma protein binding .

Advanced: How to design experiments to determine this compound’s specificity toward α-galactosidase versus related enzymes (e.g., α-glucosidase)?

Competitive inhibition assays : Test the compound against a panel of glycosidases (α-galactosidase, α-glucosidase, β-galactosidase) under identical conditions .

Structural analysis : Perform X-ray crystallography or molecular docking to compare binding affinities for active sites .

Kinetic profiling : Calculate Kᵢ values for each enzyme using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Selectivity index : Define as (IC₅₀ for off-target enzyme) / (IC₅₀ for α-galactosidase); values >10 indicate high specificity .

Basic: What are the documented stability profiles of this compound under different storage conditions?

- Short-term storage : Solutions in methanol or DMSO remain stable for ≤72 hours at 4°C .

- Long-term storage : Lyophilized powder stored in airtight, light-protected containers at -20°C retains activity for ≥12 months .

- Incompatibilities : Avoid oxidizers (e.g., peroxides) and high humidity (>60% RH), which degrade the iminosugar core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.